molecular formula C16H30N2O3 B2531073 tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate CAS No. 2230798-41-9

tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate

Cat. No.: B2531073
CAS No.: 2230798-41-9
M. Wt: 298.427
InChI Key: HAECVPVACDCMMM-UHFFFAOYSA-N
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Description

tert-butyl N-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate (CAS: 1909305-06-1) is a structurally complex molecule with a molecular weight of 284.39 g/mol and a purity ≥95% . Its structure comprises a tert-butyl carbamate group attached to a methylene bridge linked to a tetrahydropyran (oxane) ring, which is further substituted with a piperidin-2-yl moiety. This unique architecture combines hydrogen-bonding capabilities (via the carbamate and piperidine), lipophilicity (from the tert-butyl group), and conformational rigidity (due to the oxane ring).

The compound is widely utilized as a versatile building block in pharmaceutical research, agrochemical development, and material science. Its applications include synthesizing drug candidates for neurological and metabolic disorders, designing selective pesticides, and engineering advanced materials with tailored properties .

Properties

IUPAC Name

tert-butyl N-[(4-piperidin-2-yloxan-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O3/c1-15(2,3)21-14(19)18-12-16(7-10-20-11-8-16)13-6-4-5-9-17-13/h13,17H,4-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAECVPVACDCMMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)C2CCCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related carbamate derivatives and their distinguishing characteristics:

Compound Name Key Structural Differences Molecular Weight (g/mol) Applications/Properties References
tert-butyl N-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate Oxane with piperidin-2-yl; tert-butyl carbamate 284.39 Pharmaceuticals, agrochemicals, materials
tert-butyl N-(4-cyanooxan-4-yl)carbamate Oxane substituted with cyano group 239.28* Intermediate for polar functional groups
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate Oxane with 4-hydroxyphenyl 307.36* Potential solubility-enhancing intermediate
tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate Methyl-substituted piperidine; chiral center 256.38* Enhanced metabolic stability
tert-butyl (1-acetylpiperidin-4-yl)carbamate Acetylated piperidine nitrogen 242.29* Protected amine for further synthesis
(S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate Oxazolidinone core with morpholino group 433.47* Key intermediate in Rivaroxaban synthesis
tert-butyl N-{5-[hydroxy(oxan-4-yl)methyl]-1,3-thiazol-2-yl}carbamate Thiazole ring with hydroxymethyl-oxane substitution 314.40 Diverse biological activity (e.g., kinase inhibition)

*Calculated based on molecular formula where explicit data were unavailable.

tert-butyl N-(4-cyanooxan-4-yl)carbamate
  • Structural Impact: The cyano group introduces strong electron-withdrawing effects, increasing polarity and reactivity.
  • Applications : Used in material science for synthesizing polymers with high thermal stability. Unlike the piperidine-containing compound, it lacks basicity for receptor interactions, limiting pharmaceutical use .
tert-butyl N-[4-(4-hydroxyphenyl)oxan-4-yl]carbamate
  • Structural Impact : The 4-hydroxyphenyl group enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration.
  • Applications: Primarily a precursor for phenolic coupling reactions in drug discovery, contrasting with the piperidine derivative’s direct pharmacological utility .
Piperidine-Substituted Analogues
  • tert-butyl N-{[(2R,4S)-4-methylpiperidin-2-yl]methyl}carbamate : The methyl group increases lipophilicity and steric hindrance, improving metabolic stability in drug candidates targeting central nervous system disorders .
  • tert-butyl (1-acetylpiperidin-4-yl)carbamate : Acetylation blocks the amine’s nucleophilicity, making it a protective intermediate in multi-step syntheses (e.g., for HDAC inhibitors) .
Rivaroxaban Intermediate
  • The oxazolidinone and morpholino groups in (S)-tert-butyl ((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)carbamate confer specificity for Factor Xa inhibition, a critical feature absent in the oxane-piperidine compound .
Thiazole-Containing Derivative

Research Findings and Trends

Pharmaceutical Versatility: The piperidine-oxane-carbamate scaffold demonstrates broader applicability in neurological drug development than cyano- or hydroxyphenyl-substituted analogues due to its balanced lipophilicity and hydrogen-bonding capacity .

Synthetic Flexibility : Piperidine-substituted derivatives (e.g., methyl- or acetylated) enable tailored pharmacokinetic profiles, whereas the Rivaroxaban intermediate highlights the importance of heterocyclic diversity in target specificity .

Material Science: The cyano-substituted oxane derivative is preferred in polymer synthesis, while the parent compound’s rigidity aids in designing molecularly imprinted materials .

Biological Activity

tert-butyl n-{[4-(piperidin-2-yl)oxan-4-yl]methyl}carbamate is a chemical compound with the molecular formula C15H28N2O3C_{15}H_{28}N_{2}O_{3}. Its unique structure comprises a tert-butyl group, a piperidine ring, and an oxane ring. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can bind to proteins, enzymes, or receptors, modulating their activity. This modulation can lead to various therapeutic effects, including anti-inflammatory and neuroprotective actions.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

  • Neuroprotective Effects : Research indicates that compounds similar to this compound can exhibit protective effects against neurodegenerative conditions by inhibiting amyloid-beta aggregation and reducing oxidative stress in neuronal cells. For instance, a related compound demonstrated a significant reduction in the production of pro-inflammatory cytokines in astrocytes exposed to amyloid-beta .
  • Antimicrobial Activity : The compound has shown potential antibacterial properties against Gram-positive bacteria, including drug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). In vitro studies have reported effective inhibition at low concentrations comparable to established antibiotics .
  • Binding Affinity Studies : Investigations into the binding affinity of this compound with various biological macromolecules have shown promising results. It is hypothesized that its structural features allow for selective interactions with target proteins, which is crucial for its therapeutic applications .

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study examining the neuroprotective potential of related compounds, researchers found that certain derivatives could significantly inhibit the aggregation of amyloid-beta peptides, thereby reducing neuronal cell death in vitro models. This suggests a possible application of this compound in treating Alzheimer's disease .

Case Study 2: Antibacterial Efficacy

Another investigation focused on the antibacterial efficacy of similar carbamate derivatives revealed that they exhibited strong bactericidal activity against both susceptible and resistant strains of Gram-positive bacteria. The study emphasized the importance of structural modifications in enhancing antibacterial potency .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological ActivityNotable Findings
tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate StructureNeuroprotective, AntimicrobialInhibits amyloid aggregation
tert-butyl 1-(tetrahydro-2H-pyran-4-yl)methyl)piperidine -AntimicrobialEffective against MRSA
M4 Compound -NeuroprotectiveModerate protective effect against Aβ-induced toxicity

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